molecular formula C15H15NO4 B12185326 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12185326
M. Wt: 273.28 g/mol
InChI Key: GUIUQOJTHGDZMF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde (such as 3-methoxybenzaldehyde) reacts with a malonic acid derivative under basic conditions to form the desired product . The reaction typically requires a catalyst, such as piperidine, and is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9-7-10(2)16(14(17)13(9)15(18)19)11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H,18,19)

InChI Key

GUIUQOJTHGDZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC(=CC=C2)OC)C(=O)O)C

Origin of Product

United States

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